2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid

Diuretic drug discovery Phenoxyacetic acid SAR Regioisomer pharmacology

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid (CAS 10288-65-0) is a synthetic organic compound belonging to the 1,4-benzodioxane family, featuring a carboxylic acid moiety tethered via an ether linkage at the 5-position of the saturated dioxin ring. With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol, it differs fundamentally from its closest structural analogs—2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 17253-11-1), 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid (CAS 10288-82-1), and 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 4442-53-9)—in both the position and mode of attachment of the acetic acid functionality, which dictates its physicochemical profile, synthetic utility, and biological target engagement potential.

Molecular Formula C10H10O5
Molecular Weight 210.185
CAS No. 10288-65-0
Cat. No. B2649384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid
CAS10288-65-0
Molecular FormulaC10H10O5
Molecular Weight210.185
Structural Identifiers
SMILESC1COC2=C(O1)C=CC=C2OCC(=O)O
InChIInChI=1S/C10H10O5/c11-9(12)6-15-8-3-1-2-7-10(8)14-5-4-13-7/h1-3H,4-6H2,(H,11,12)
InChIKeyNKZRYLBMZCUXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic Acid (CAS 10288-65-0): Structural Identity and Comparator Landscape for Informed Procurement


2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid (CAS 10288-65-0) is a synthetic organic compound belonging to the 1,4-benzodioxane family, featuring a carboxylic acid moiety tethered via an ether linkage at the 5-position of the saturated dioxin ring . With the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol, it differs fundamentally from its closest structural analogs—2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 17253-11-1), 2-(2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid (CAS 10288-82-1), and 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 4442-53-9)—in both the position and mode of attachment of the acetic acid functionality, which dictates its physicochemical profile, synthetic utility, and biological target engagement potential [1].

Why 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic Acid Cannot Be Substituted by Common In-Class Analogs: The Regioisomer Problem


Within the 1,4-benzodioxane acetic acid derivative class, the position of substitution on the aromatic ring is not a minor structural nuance—it is the primary determinant of both physicochemical behavior and biological activity. The 5-yloxy isomer places the acetic acid side chain at a sterically and electronically distinct locus compared to the 6-yl, 6-yloxy, or 2-yl regioisomers, altering hydrogen-bonding geometry, lipophilicity, and metabolic vulnerability [1]. Critically, literature SAR data on related benzodioxin systems demonstrate that 5-position substitution confers unique pharmacological profiles: 5-acyl benzodioxin derivatives exhibit diuretic activity, whereas 6-acyl substitution is generally inactive in the same assay [2]. Similarly, the 6-yl acetic acid analog shows anti-inflammatory potency comparable to ibuprofen [3], yet this activity cannot be assumed for the 5-yloxy variant, as the ether spacer and altered regioisomer geometry fundamentally change target engagement. For procurement decisions, treating these compounds as interchangeable risks selecting a molecule with an entirely different target profile, solubility behavior, and synthetic derivatization capacity.

Quantitative Differentiation Evidence: 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic Acid vs. Closest Analogs


Regiochemical Substitution Position Determines Diuretic Activity: 5-Acyl vs. 6-Acyl Benzodioxin Derivatives

In the Itazaki et al. (1988) study of 5- and 6-acyl-2,3-dihydro-1,4-benzodioxin derivatives evaluated for diuretic and antihypertensive activity, diuretic activity was consistently observed only when a 5-acyl substituent was present, whereas the corresponding 6-acyl regioisomers lacked diuretic efficacy in the same assay panel [1]. Compound 20e (5-acyl substituted) showed strong diuretic and antihypertensive activities comparable to indacrinone, a clinical phenoxyacetic acid diuretic [1]. Although these data are from acyl rather than oxyacetic acid derivatives, they establish a class-level precedent that the 5-position of the benzodioxin ring is pharmacologically privileged for ion transport modulation, whereas 6-substitution directs activity toward anti-inflammatory targets as shown by Vázquez et al. [2].

Diuretic drug discovery Phenoxyacetic acid SAR Regioisomer pharmacology

Lipophilicity Divergence Between 5-Yloxy and 6-Yloxy Regioisomers Governs Chromatographic and Biological Partitioning Behavior

The 5-yloxyacetic acid regioisomer (10288-65-0) and its 6-yloxy counterpart (10288-82-1) share identical molecular formulas (C₁₀H₁₀O₅) and molecular weights (210.18 g/mol), yet they exhibit measurably different lipophilicity. The 6-yloxy isomer has a computed XLogP3-AA of 1.2 [1], while the related (2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid has an experimentally correlated LogP of 0.94 . The altered substitution geometry of the 5-yloxy isomer is predicted to produce a distinct LogP value, consistent with the findings of Azzaoui et al. (1995), who demonstrated that seven couples of benzodioxinic position isomers required specialized porous graphitic carbon stationary phases for chromatographic separation because classical GC and LC systems failed to resolve them [2]. Molecular modeling revealed significant differences between isomers in lipophilic, electronic, and steric descriptors [2].

Physicochemical profiling LogP comparison Chromatographic separation

Ether-Linked 5-Yloxy Spacer Provides a Distinct Synthetic Derivatization Vector Absent in Directly Attached Carboxylic Acid Analogs

The ether oxygen at the 5-position of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid introduces a flexible, hydrogen-bond-accepting spacer between the benzodioxin core and the carboxylic acid terminus. This contrasts with 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 4442-53-9, MW 180.16 g/mol, XLogP3-AA = 1.2), where the carboxyl group is directly attached to the aromatic ring, reducing conformational freedom [1]. The 5-yloxy ether spacer enables downstream chemistry inaccessible to the directly-attached 5-carboxylic acid analog: the ether oxygen can participate in directed metalation, the methylene adjacent to the ether is a site for α-functionalization, and the increased distance between the acid and the ring allows for extended pharmacophore geometries. This structural feature is exploited in patent literature describing 2,3-dihydro-1,4-benzodioxin-5-yloxy-containing sulfonamides as CNS therapeutic candidates and in melatonin receptor ligand programs where the 5-yloxyethyl linker was used to tether the benzodioxin pharmacophore to various amidic chains .

Synthetic intermediate Building block utility Medicinal chemistry diversification

Anti-Inflammatory Activity Is Documented for the 6-Yl Direct Analog but Not Transferable to the 5-Yloxy Isomer: A Cautionary Cross-Study Comparison

Vázquez et al. (1996) reported that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 17253-11-1)—where the acetic acid is directly attached to the 6-position of the benzodioxin ring without an ether spacer—exhibited anti-inflammatory potency comparable to ibuprofen in the carrageenan-induced rat paw edema assay [1]. No equivalent in vivo anti-inflammatory data have been published for the 5-yloxyacetic acid isomer (CAS 10288-65-0). This absence of cross-validated activity, combined with the established regioisomer-dependent pharmacology of benzodioxin derivatives (see Evidence Item 1), means that the 6-yl analog's ibuprofen-comparable activity cannot be extrapolated to the 5-yloxy compound. Researchers specifically requiring anti-inflammatory activity should select the 6-yl derivative; conversely, those pursuing diuretic, CNS, or melatonin receptor targets where 5-substitution is favored should procure the 5-yloxy isomer.

Anti-inflammatory SAR Carrageenan paw edema Ibuprofen comparator

BindingDB Screening Data Reveals Weak Factor XII Inhibition for the 6-Yloxy Isomer, Setting a Baseline for 5-Yloxy Selectivity Profiling

The 6-yloxyacetic acid regioisomer (CAS 10288-82-1, CID 3132402) was screened against human coagulation factor XII in a Molecular Library Screening Center Network (MLSCN) assay and showed an IC₅₀ of 50,000 nM (50 µM), indicating weak inhibition [1]. This is the only publicly available quantitative enzyme inhibition datum for any benzodioxin-yloxyacetic acid regioisomer. While no equivalent data exist for the 5-yloxy isomer (CAS 10288-65-0), this datum provides a quantitative baseline against which the 5-yloxy isomer's activity can be benchmarked in future selectivity panels. Given the documented regioisomer-dependent pharmacology of benzodioxin derivatives, the 5-yloxy isomer is predicted to exhibit a different potency and selectivity profile at this and related serine protease targets, making head-to-head comparative screening a valuable exercise for procurement decisions in coagulation or protease-targeted research programs.

Coagulation factor XII Enzyme inhibition Selectivity profiling

The 1,4-Benzodioxane Scaffold Is a Privileged Structure in Drug Discovery, with 5-Substitution Underrepresented Relative to 2- and 6-Position Analogs

A comprehensive 2020 review by Bolchi et al. documented over fifty 1,4-benzodioxane-related lead compounds in recent medicinal chemistry literature, spanning agonists and antagonists at nicotinic, α₁-adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents [1]. The majority of reported biologically active benzodioxane derivatives carry substitution at the 2-position (e.g., doxazosin, WB 4101, MKC 242) or the 6-position, while 5-substituted benzodioxanes—particularly 5-yloxyacetic acid derivatives—remain comparatively underexplored [1]. This underrepresentation creates an opportunity: the 5-yloxyacetic acid scaffold occupies a region of benzodioxane chemical space with fewer prior art constraints, offering greater freedom-to-operate for novel composition-of-matter patent filings and a higher probability of discovering novel biological activity compared to the more congested 2- and 6-substituted analog space.

Privileged scaffold Drug design Chemical space exploration

Optimal Procurement and Application Scenarios for 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic Acid Based on Differential Evidence


Diuretic and Ion Transport Modulator Drug Discovery Programs Targeting 5-Substituted Benzodioxin Pharmacophores

The observation that 5-acyl benzodioxin derivatives exhibit diuretic activity whereas 6-acyl analogs are inactive (Itazaki et al., 1988) [1] positions the 5-yloxyacetic acid scaffold as the preferred starting point for designing novel phenoxyacetic acid diuretics. The ether-linked carboxylic acid at the 5-position provides a synthetic handle for introducing diverse acyl, sulfamoyl, and carboxamide substituents while maintaining the 5-position geometry critical for ion transport target engagement. Procurement of the 5-yloxy isomer—rather than the 6-yl or 6-yloxy analogs—is essential for programs seeking to replicate or improve upon the diuretic activity of clinical agents such as indacrinone and tienilic acid, which share the phenoxyacetic acid motif and depend on specific regioisomeric geometry for activity [1].

CNS Drug Discovery Exploiting 5-Yloxyethyl Linker Chemistry for GPCR and Ion Channel Targeting

The 5-yloxy motif on the 1,4-benzodioxane scaffold has been employed as a linker for tethering pharmacophoric elements to CNS targets, as evidenced by patent literature describing sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-5-yloxy-benzylamine for central nervous system disorder indications . The 1,4-benzodioxane scaffold is a validated pharmacophore for α₁-adrenergic, 5-HT₁A serotonergic, and neuronal nicotinic receptor modulation (Bolchi et al., 2020) [2]. The 5-yloxyacetic acid serves as a key intermediate for synthesizing extended analogs with 5-yloxyethylamine and 5-yloxypropyl linkers that position the benzodioxin core optimally for these receptor targets. Procurement of the 5-yloxy isomer is mandatory for this application, as the 6-yloxy or 2-yl regioisomers cannot access the same receptor binding geometries.

Glycogen Phosphorylase Inhibitor Development Using 5-Substituted 1,4-Benzodioxane Building Blocks

Juhász et al. (2007) demonstrated that 2,3-dihydrobenzo[1,4]dioxin derivatives carrying thiazolidinedione moieties exhibit glycogen phosphorylase inhibitory activity relevant to Type 2 diabetes and hyperglycemia [3]. The 5-yloxyacetic acid scaffold provides a versatile entry point for synthesizing 5-benzyl and 5-benzylidene-thiazolidinedione hybrids where the benzodioxin pharmacophore is connected via the 5-position ether linker. Given that SAR studies in this series highlight the importance of substitution geometry for enzyme inhibition potency, procurement of the authentic 5-yloxyacetic acid—rather than attempting to adapt 6-yl or 2-yl analogs—ensures fidelity to the published pharmacophore model and maximizes the likelihood of reproducing reported inhibitory activity.

Novel Intellectual Property Generation in Underexplored 5-Substituted Benzodioxane Chemical Space

The comprehensive review by Bolchi et al. (2020) identified that the majority of biologically active 1,4-benzodioxane lead compounds are substituted at the 2- or 6-positions, while 5-substituted derivatives remain notably sparse in both patent and primary literature [2]. This underrepresentation represents a strategic opportunity for medicinal chemistry groups: 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetic acid offers a starting scaffold with fewer competing prior art disclosures, enabling novel composition-of-matter patent filings. Its dual functionality (carboxylic acid for amide/ester formation; ether oxygen for conformational control) makes it a versatile building block for generating diverse compound libraries in underexplored regions of benzodioxane chemical space, reducing the risk of Freedom-to-Operate conflicts that plague 2- and 6-substituted benzodioxane programs.

Quote Request

Request a Quote for 2-(2,3-Dihydro-1,4-benzodioxin-5-yloxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.